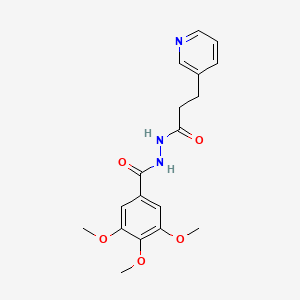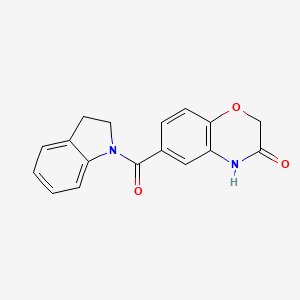![molecular formula C16H21N7S B7462859 6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7462859.png)
6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine, also known as PBTZ169, is a novel compound that has gained much attention in scientific research in recent years. This compound has shown promising results in the treatment of tuberculosis, a disease that affects millions of people worldwide. In
Mecanismo De Acción
The mechanism of action of 6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine is not fully understood, but it is believed to target multiple pathways in Mycobacterium tuberculosis. It has been shown to inhibit the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This compound also disrupts the electron transport chain, leading to a decrease in ATP production and ultimately, cell death.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 8 hours. This compound has been shown to have a high affinity for the liver and lungs, which are the primary sites of tuberculosis infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine is its broad-spectrum activity against drug-resistant strains of Mycobacterium tuberculosis. It also has low toxicity and is well-tolerated in vivo. However, one limitation of this compound is its high cost, which may limit its use in resource-limited settings.
Direcciones Futuras
For research include optimizing its pharmacokinetics and pharmacodynamics, developing combination therapies, and exploring its use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves the condensation of 2-pentylthiophene-3-carboxaldehyde with o-phenylenediamine, followed by cyclization with cyanoguanidine. This method yields a high purity of this compound, which is essential for its use in scientific research.
Aplicaciones Científicas De Investigación
6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine has been extensively studied for its potential use in the treatment of tuberculosis. It has been shown to be effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. In addition to its antimycobacterial activity, this compound has also been investigated for its potential use in the treatment of other diseases, such as leprosy and malaria.
Propiedades
IUPAC Name |
6-[(2-pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7S/c1-2-3-6-9-24-16-19-11-7-4-5-8-12(11)23(16)10-13-20-14(17)22-15(18)21-13/h4-5,7-8H,2-3,6,9-10H2,1H3,(H4,17,18,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWPLJOYDCOFCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC2=CC=CC=C2N1CC3=NC(=NC(=N3)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid](/img/structure/B7462783.png)

![2-[(2-bromo-4-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B7462797.png)





![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B7462850.png)


![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B7462874.png)
![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)
